molecular formula C14H20N2O3 B2941132 2-(2-Cyclohexylethoxy)-4-nitrophenylamine CAS No. 928202-27-1

2-(2-Cyclohexylethoxy)-4-nitrophenylamine

Cat. No.: B2941132
CAS No.: 928202-27-1
M. Wt: 264.325
InChI Key: OQMOCWSVXXFORJ-UHFFFAOYSA-N
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Description

2-(2-Cyclohexylethoxy)-4-nitrophenylamine is an organic compound characterized by a cyclohexyl group attached to an ethoxy chain, which is further connected to a nitrophenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)-4-nitrophenylamine typically involves the reaction of 2-cyclohexylethanol with 4-nitrophenylamine under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)-4-nitrophenylamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(2-Cyclohexylethoxy)-4-aminophenylamine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-Cyclohexylethoxy)-4-nitrophenylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethoxy)-4-nitrophenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexylethoxybenzene
  • 4-Nitrophenylamine
  • 2-Cyclohexylethoxyethanol

Uniqueness

2-(2-Cyclohexylethoxy)-4-nitrophenylamine is unique due to the combination of its cyclohexylethoxy and nitrophenylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-cyclohexylethoxy)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c15-13-7-6-12(16(17)18)10-14(13)19-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMOCWSVXXFORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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